molecular formula C15H17NO B1362598 4-(Dimethylamino)benzhydrol CAS No. 7494-77-1

4-(Dimethylamino)benzhydrol

Cat. No.: B1362598
CAS No.: 7494-77-1
M. Wt: 227.3 g/mol
InChI Key: ZCFIOPJQDOOQQE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzhydrol , with the molecular formula C15H17NO, is an organic compound of interest in chemical research and development . This compound is structurally related to the well-known Michler's hydrol (4,4'-Bis(dimethylamino)benzhydrol), which is extensively documented as a key precursor in the synthesis of triarylmethane dyes . As such, this compound serves as a valuable building block and intermediate in organic synthesis, particularly in the exploration of novel dyes and pigments . Its structure, featuring a benzhydrol core with a dimethylamino substituent, makes it a subject of study in materials science and synthetic chemistry. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, human, veterinary, household, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIOPJQDOOQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322743
Record name 4-(Dimethylamino)benzhydrol
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-77-1
Record name NSC401958
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dimethylamino)benzhydrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectory and Initial Research Contexts of Substituted Benzhydrols

The exploration of substituted benzhydrols is historically intertwined with the rise of synthetic dye chemistry in the late 19th century. Early research in this field was driven by the need to create novel colorants, leading to the investigation of various aromatic compounds. Benzhydrols, with their diphenylmethanol (B121723) core, served as important precursors and intermediates.

The introduction of substituents onto the phenyl rings of the benzhydrol structure was a key strategy to modify the electronic properties and, consequently, the color and stability of the resulting dyes. The dimethylamino group, being a strong electron-donating group, was of particular interest.

4-(Dimethylamino)benzhydrol, also known as Michler's hydrol, emerged as a significant derivative during this period. Its discovery is closely linked to the development of triarylmethane dyes, where it served as a crucial intermediate for producing these colorants. The synthesis of this compound was first reported in the early 20th century, typically achieved through the reduction of its corresponding ketone, 4-(dimethylamino)benzophenone (B186975). This reduction was often accomplished using reagents like sodium borohydride (B1222165) or lithium aluminum hydride, a method that mirrored the established techniques for producing Michler's ketone (4,4′-bis(dimethylamino)benzophenone), a prominent precursor in dye manufacturing.

Contemporary Significance in Advanced Organic Chemistry and Materials Science

In modern chemical research, 4-(Dimethylamino)benzhydrol and its derivatives continue to be relevant in a variety of advanced applications, extending far beyond their original use in dye synthesis.

In the realm of advanced organic chemistry , these compounds are valued as versatile building blocks. Their utility is demonstrated in several key areas:

Dye Synthesis : They remain important as leuco base precursors for triarylmethane dyes, which are still used in the textile and ink industries. Oxidation of these leuco bases leads to the formation of intensely colored cationic dyes.

Asymmetric Catalysis : Chiral versions of these compounds have found application in enantioselective reactions, highlighting their role in the synthesis of complex, stereochemically defined molecules.

Photoinitiation : The ability of this compound to generate radicals upon exposure to UV light makes it useful as a photoinitiator in the curing of polymers and resins.

In the field of materials science , the unique electronic properties imparted by the dimethylamino group make these compounds suitable for applications in:

Organic Electronics : The electron-donating nature of the dimethylamino group makes these compounds interesting for research into electron transfer processes, a fundamental aspect of organic electronic materials. smolecule.com

Photochemical Applications : Their photochemical reactivity is harnessed in various materials science contexts, including the development of photosensitive materials.

Structural Features and Their Fundamental Influence on Reactivity and Applications

Reduction of Substituted Benzophenones

The most prevalent strategy for synthesizing this compound is the reduction of the carbonyl group of 4-(dimethylamino)benzophenone (B186975). This can be accomplished through various protocols, ranging from historical methods using dissolving metals to modern, selective hydride reagents.

Historically, the reduction of benzophenones was often carried out using dissolving metals in a protic solvent. A well-documented procedure for the reduction of benzophenone (B1666685) to benzhydrol involves the use of zinc dust and sodium hydroxide (B78521) in 95% ethanol. orgsyn.org This method, when applied to unsubstituted benzophenone, can achieve yields as high as 96–97%. orgsyn.org The reaction proceeds as the mixture warms spontaneously to approximately 70°C and is typically complete within a few hours. orgsyn.org

For substituted benzophenones, such as those with dimethylamino groups, similar conditions have been employed. A German patent describes the reduction of the related compound 4,4'-bis(dimethylamino)benzophenone using zinc dust and an alkali metal hydroxide in a lower alcohol. google.com This process highlights the importance of reaction conditions for achieving high efficiency.

The discovery of complex metal hydrides revolutionized the reduction of carbonyl compounds in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation.

Sodium borohydride is a mild and selective reducing agent that is highly effective for converting ketones to alcohols. zenodo.org The reduction of benzophenones is typically performed in alcoholic solvents like methanol (B129727) or ethanol, where NaBH₄ is reasonably soluble. zenodo.org An excess of the hydride reagent is often used to ensure the complete reduction of the carbonyl group. zenodo.org For the synthesis of this compound, reduction of the parent ketone with sodium borohydride in ethanol at ambient temperature is a preferred laboratory method, reportedly yielding the product with up to 98% purity.

Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄. While it effectively reduces benzophenones to benzhydrols with high yields, its high reactivity necessitates stricter handling protocols, including the use of anhydrous ether solvents and a controlled, inert atmosphere.

Understanding the reaction mechanism is crucial for optimizing synthetic routes. In hydride reductions, the reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride or aluminohydride complex onto the electrophilic carbonyl carbon of the benzophenone. vedantu.com This step forms a tetracoordinate oxygen anion, which is subsequently protonated by the solvent or during aqueous workup to yield the final benzhydrol product. vedantu.com

Kinetic studies on the reduction of substituted aryl trifluoromethyl ketones by sodium borohydride reveal that the reaction is highly sensitive to electronic effects. cdnsciencepub.com A Hammett plot for this reaction gives a large, positive rho (ρ) value of +3.12, indicating that the rate is significantly accelerated by electron-withdrawing substituents on the aromatic ring. cdnsciencepub.com Notably, electron-donating groups such as 4-amino and 4-dimethylamino deviate from this linear correlation, suggesting their interaction with the reaction center is more complex than simple inductive or resonance effects would predict. cdnsciencepub.com

Optimization of classical reduction methods often involves empirical adjustments to reagents and conditions. As noted in the patent for the reduction of 4,4'-bis(dimethylamino)benzophenone, a dramatic improvement in yield from approximately 30% to over 90% was achieved by switching from sodium hydroxide in amyl alcohol to potassium hydroxide in ethanol. google.com This highlights the profound impact that the choice of alkali and solvent can have on the efficiency of zinc-mediated reductions.

Novel and Evolving Synthetic Routes

Beyond classical reductions, research has focused on developing more sustainable and efficient catalytic methods for producing benzhydrols.

Catalytic hydrogenation represents a more atom-economical alternative to stoichiometric hydride reagents. Research has shown that certain transition metal complexes are highly effective for the selective hydrogenation of benzophenones to benzhydrols, preventing over-reduction to the corresponding diphenylmethane. researchgate.net

A highly effective system developed by Noyori and colleagues utilizes a ruthenium catalyst, trans-RuCl2(phosphine)2(1,2-diamine). researchgate.net This precatalyst, in a 2-propanol solution containing potassium tert-butoxide, smoothly hydrogenates a variety of benzophenone derivatives to their respective benzhydrols. researchgate.net The reaction proceeds under mild conditions (8 atm H₂, 23–35 °C) and can be performed with very high substrate-to-catalyst ratios (up to 20,000), making it a practical and efficient process. researchgate.net The high selectivity for the carbinol product is attributed to a nonclassical metal-ligand bifunctional catalysis mechanism. researchgate.net

An alternative synthetic approach to constructing the benzhydrol framework involves the formation of the central carbon-carbon bond through an alkylation or arylation reaction. The most direct application of this strategy for synthesizing this compound is the Grignard reaction. su.ac.thprezi.com This involves the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide, to the carbonyl carbon of 4-(dimethylamino)benzaldehyde (B131446). su.ac.th This method builds the diarylmethanol skeleton directly.

While other nucleophiles, such as those derived from ketene (B1206846) silyl (B83357) acetals, are used in C-C bond-forming reactions with carbonyls, the Grignard reaction represents the most straightforward alkylation-type strategy for accessing the specific this compound structure from aldehyde precursors. The required organometallic precursor, 4-(dimethylamino)phenylmagnesium bromide, is a known Grignard reagent. cymitquimica.com

Green Chemistry Principles in Benzhydrol Derivative Synthesis (e.g., HFIP as Solvent/Promoter)

Green chemistry principles are increasingly integrated into synthetic routes to minimize environmental impact. A key development in the synthesis of benzhydrol derivatives is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a non-nucleophilic, highly effective solvent and reaction promoter. acs.orgacs.org HFIP's unique properties, including its strong hydrogen-bond-donating ability and capacity to stabilize charged intermediates, facilitate reactions that would otherwise require harsh catalysts or conditions. acs.orgacs.org

The use of HFIP promotes the direct functionalization of alcohols, which are readily available and generate water as the only byproduct, aligning with the principles of atom economy. mdpi.com For instance, in the synthesis of various thioethers and other trisubstituted methanes, HFIP enables the dehydration of electron-rich secondary benzylic alcohols without the need for additional Brønsted or Lewis acids. acs.orgacs.org This approach is practical, often inexpensive, and simplifies product isolation, sometimes requiring only the evaporation of volatile components. acs.org

Research has demonstrated HFIP's effectiveness in promoting the alkylation of silyl enol ethers with benzhydrols, such as bis[4-(dimethylamino)phenyl]methanol, in a metal- and additive-free procedure. mdpi.comresearchgate.net The reaction proceeds smoothly at moderate temperatures to give good yields. mdpi.com Similarly, HFIP can facilitate nucleophilic substitution on benzylic substrates and has been used to synthesize benzhydryl derivatives from stilbenes under oxidative conditions. researchgate.netua.es

Feature of HFIP-Promoted SynthesisGreen Chemistry AdvantageSource
Metal-Free Catalysis Reduces toxic metal waste and simplifies purification. mdpi.com
Use of Alcohols as Substrates Utilizes readily available starting materials. mdpi.com
Water as Byproduct High atom economy and benign waste stream. mdpi.com
Mild Reaction Conditions Reduces energy consumption and avoids harsh reagents. mdpi.comresearchgate.net
Solvent as Promoter Eliminates the need for additional, often hazardous, catalysts. acs.orgacs.org

Stereoselective Synthesis of Chiral Dimethylaminobenzhydrols

Chiral benzhydrols are valuable building blocks in the pharmaceutical industry. acs.org Consequently, the development of methods to control the stereochemistry at the benzhydryl carbon is of significant interest.

The most prominent method for producing enantiomerically enriched benzhydrols is the asymmetric reduction of the corresponding prochiral benzophenones. This is typically achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation. acs.org

Manganese(I) catalysts featuring imidazole-based chiral PNN tridentate ligands have shown outstanding activity and excellent enantioselectivity (up to >99% ee) in the hydrogenation of unsymmetrical benzophenones. acs.orgnih.govresearchgate.netacs.org These reactions can be performed using an industrially suitable base like potassium carbonate (K₂CO₃) and exhibit a broad substrate scope. acs.orgnih.gov

Another highly effective class of catalysts is based on ruthenium. Bifunctional oxo-tethered Ruthenium(II) catalysts derived from 1,2-diphenylethylenediamine (DPEN) have been successfully used for the asymmetric transfer hydrogenation of diaryl ketones. acs.orgorganic-chemistry.org This method provides excellent enantiomeric excesses (ee), often exceeding 98%, under mild conditions using a formic acid/triethylamine mixture. acs.orgorganic-chemistry.org These catalyst systems demonstrate high stability and can effectively differentiate between sterically and electronically distinct aryl groups on the ketone. organic-chemistry.org

Catalyst SystemLigand TypeSubstrate TypeEnantiomeric Excess (ee)Source
Mn(I) Complex Imidazole-based chiral PNNUnsymmetrical BenzophenonesUp to >99% acs.orgnih.gov
Oxo-tethered Ru(II) 1,2-diphenylethylenediamine (DPEN)ortho-Substituted Benzophenones>98% acs.org
Rh/f-spiroPhos f-spiroPhos5-alkylidene-2,4-diketoimidazolidinesUp to 99.9% nih.gov

The synthesis of molecules with multiple chiral centers presents a greater challenge, requiring control over the relative stereochemistry (diastereoselectivity). Methodologies often involve the use of chiral auxiliaries or the reaction of prochiral substrates with chiral reagents to induce facial selectivity.

One strategy involves multi-component reactions where two or more chiral centers are generated in a single step. For example, the diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives has been achieved through a three-component tandem reaction using a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.gov This approach allows for the construction of two or three adjacent chiral centers with high stereoselectivity. nih.gov

Another approach is the stereocontrolled addition of nucleophiles to substrates containing existing stereocenters. The benzylic ring-opening of chiral aziridines with 2-azaallyl anions has been shown to produce 1,3-diamines with up to three contiguous stereogenic centers in a highly diastereoselective (dr up to >20:1) and enantiospecific manner. acs.org Similarly, the Pictet-Spengler condensation, using amino acids as a source of chirality, can be used to synthesize tetrahydroisoquinoline derivatives, generating a new stereogenic center with a specific configuration relative to the starting chiral center. researchgate.net These principles can be adapted for the synthesis of complex benzhydrol derivatives.

Once a chiral synthesis is performed, it is crucial to determine its success by measuring the enantiomeric excess (ee). The ee quantifies the purity of one enantiomer over the other in a mixture. wikipedia.org

The most common and reliable technique for determining the ee of chiral benzhydrols is chiral High-Performance Liquid Chromatography (HPLC) . acs.orguma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. uma.es The relative areas of the two peaks in the resulting chromatogram correspond directly to the ratio of the enantiomers in the mixture, allowing for precise calculation of the ee. acs.org

Other methods for determining enantiomeric purity include:

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov Enantiomers produce mirror-image CD spectra, and the magnitude of the signal can be correlated with the enantiomeric excess through calibration curves. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral solvating agents or chiral lanthanide shift reagents, it is possible to induce different chemical shifts for the protons of two enantiomers, allowing for their quantification by integrating the respective signals.

The choice of method depends on the specific compound, available instrumentation, and the need for high throughput, with chiral HPLC remaining the gold standard for accuracy in many research and industrial settings. uma.es

Industrial-Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces new challenges related to cost, safety, efficiency, and waste management. For benzhydrol derivatives, process optimization focuses on maximizing yield while minimizing cost and environmental impact.

One classic industrial method for producing benzhydrols involves the reduction of the corresponding benzophenone. A German patent describes a process for making 4,4'-bis(dimethylamino)benzhydrol (B85804) by reducing the ketone with zinc dust and potassium hydroxide in ethanol, achieving a high yield of 96%. google.com This was a significant improvement over previous methods that used different reagents and resulted in much lower yields. google.com Another patented process highlights the use of sodium borohydride for the reduction step, which is noted as being cheaper and easier to handle than lithium aluminium hydride or catalytic hydrogenation, with reported yields of 95-96%. google.comepo.org

Modern industrial approaches increasingly adopt green chemistry and continuous manufacturing technologies.

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat transfer, enhanced safety, and greater consistency. smolecule.com Flow systems can reduce energy consumption and allow for easier automation and scale-up. smolecule.comacs.org

Catalyst and Solvent Recycling : To improve sustainability and reduce costs, industrial processes emphasize the recovery and reuse of catalysts and solvents. For example, propylene (B89431) carbonate, a biodegradable solvent, has been used in FeCl₃-catalyzed reactions with 98% solvent recovery achieved via vacuum distillation. smolecule.com

Process optimization also involves a systematic study of reaction parameters such as temperature, concentration, and reaction time to find the conditions that provide the highest conversion and yield in the shortest time. acs.org For large-scale operations, even small improvements in yield or reductions in reaction time can lead to substantial cost savings. nih.gov

Oxidation Reactions of Dimethylaminobenzhydrols

The oxidation of this compound is a significant transformation, primarily leading to the formation of the corresponding benzophenone derivative. This reaction is a key step in various chemical processes, including the synthesis of dyes.

The principal product of the oxidation of this compound is 4-(dimethylamino)benzophenone. researchgate.netorientjchem.org This conversion can be achieved using a variety of oxidizing agents. Common laboratory and industrial reagents for this transformation include chromium trioxide in acetic acid and potassium permanganate (B83412) in an aqueous medium. The reaction involves the conversion of the secondary alcohol group of the benzhydrol into a ketone group.

Kinetic studies on the oxidation of benzhydrol and its derivatives to benzophenone have been conducted using various chromium(VI) reagents, such as tetrabutylammonium (B224687) bromochromate (TBABC) and triethylammonium (B8662869) chlorochromate (TriEACC). researchgate.netorientjchem.org The reaction typically follows first-order kinetics with respect to both the oxidant and the benzhydrol substrate. researchgate.netorientjchem.org

Table 1: Oxidizing Agents for the Formation of 4-(Dimethylamino)benzophenone

Oxidizing AgentSolvent/MediumReference
Chromium trioxideAcetic acid
Potassium permanganateAqueous
Tetrabutylammonium bromochromate (TBABC)Acetic acid-water orientjchem.org
Triethylammonium chlorochromate (TriEACC)Dimethylsulfoxide (DMSO) researchgate.net
Selenium dioxide (SeO2)Acetic acid-water arcjournals.org

This table presents a selection of oxidizing agents used for the conversion of benzhydrols to benzophenones.

Under certain oxidative conditions, particularly in the presence of strong oxidants or catalysts, this compound can undergo oxidative cleavage. This process involves the breaking of the C-C bond between the central carbon and one of the phenyl rings, or the C-N bond of the dimethylamino group.

For instance, in the biodegradation of related compounds like malachite green, which shares structural similarities, oxidative cleavage can lead to the formation of 4-(dimethylamino)benzophenone and 4-(methylamino)benzophenone. rsc.org This suggests that N-demethylation can occur alongside or subsequent to the primary oxidation. rsc.org

In studies involving the degradation of related UV filters like 2'-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), various by-products are formed. jeeng.net Under the influence of H2O2/UV, products such as 2'-ethylhexyl 4-aminobenzoate (B8803810) and 2'-ethylhexyl 4-(methylamino)benzoate (B8343159) have been identified. jeeng.net With ozonation in the presence of UV radiation, 4-(methylamino)benzoic acid was detected. jeeng.net While these are not direct studies on this compound, they provide insight into potential cleavage pathways of the dimethylamino aromatic moiety under strong oxidative stress. The electrochemical degradation of crystal violet, another structurally related triphenylmethane (B1682552) dye, also yields by-products like 4-dimethylaminophenol and 4-dimethylaminobenzoic acid, indicating cleavage and further oxidation pathways. nih.gov

Mechanistic studies of the oxidation of benzhydrols provide valuable insights into the reaction pathways. The oxidation of benzhydrol by triethylammonium chlorochromate (TriEACC) in dimethylsulfoxide (DMSO) is catalyzed by hydrogen ions. researchgate.net The reaction kinetics are first-order with respect to both the oxidant and the substrate. researchgate.net The proposed mechanism often involves the formation of a chromate (B82759) ester intermediate in a slow, rate-determining step. researchgate.netresearchgate.net

Thermodynamic parameters, including activation energy, have been calculated for the oxidation of benzhydrols. For example, the oxidation of benzhydrol by tetrabutylammonium bromochromate (TBABC) has been studied at different temperatures to determine these parameters. orientjchem.org The negative values of the entropy of activation (ΔS#) in some oxidation studies suggest the formation of a rigid, activated complex in the transition state. tandfonline.com

Table 2: Kinetic Data for Oxidation of Related Aldehydes by TEABC

SubstrateRelative Rate
BenzaldehydeBase
N,N-dimethylamino benzaldehydeHigher Rate

This table, based on findings from the oxidation of related benzaldehydes, illustrates the rate-enhancing effect of the dimethylamino group. researchgate.net

Derivatization and Functional Group Interconversions

The hydroxyl group and the aromatic rings of this compound are key sites for further chemical modifications.

The hydroxyl group of benzhydrols is a poor leaving group, but it can be activated to undergo nucleophilic substitution. sci-hub.se This typically requires protonation or conversion into a better leaving group. For instance, benzhydrols can undergo acid-catalyzed etherification to form bis(benzhydryl)ethers. smolecule.com This reaction proceeds via the formation of a carbocation intermediate after the protonation of the hydroxyl group. smolecule.com

A study on a series of benzyl (B1604629) alcohols, including benzhydrol, demonstrated that refluxing with hexamethylphosphoric triamide (HMPT) can result in the substitution of the hydroxyl group with a dimethylamino group. calstate.edu This reaction provides a pathway to synthesize tertiary amines from the corresponding alcohols. calstate.edu

The benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution. The dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wvu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org

For example, aromatic rings can be nitrated using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org Halogenation can be achieved using molecular halogens (like Cl₂ or Br₂) in the presence of a Lewis acid catalyst (such as FeCl₃ or FeBr₃). wvu.edu The presence of the activating dimethylamino group facilitates these reactions, often allowing them to proceed under milder conditions than for unsubstituted benzene. It is important to note that in related benzophenone structures, electrophilic substitution is a known reaction pathway. cymitquimica.com

Formation of Complex Derivatives (e.g., with Azo Compounds)

The reactivity of 4,4'-bis(dimethylamino)benzhydrol, a related compound to this compound, with azobenzene (B91143) derivatives has been noted as a potential avenue for applications in dye chemistry and organic synthesis. smolecule.com Studies have explored these interactions, highlighting the compound's capacity to engage in reactions that form more complex molecular structures. smolecule.comacs.org

Aromatic azo compounds are typically synthesized through an electrophilic substitution reaction involving an electron-rich aromatic ring and an aryl diazonium cation. beilstein-journals.org The synthesis of various azo-coupled compounds often involves multi-step processes. For instance, the synthesis of an azobenzene-dye-coupled 2,7-diamido-1,8-naphthyridine (DAN) began with 4-aminobenzoic acid tert-butyl ester, which underwent diazotization and coupling with phenol. beilstein-journals.org This was followed by alkylation and acid-catalyzed deprotection to yield a carboxylic acid, which was then coupled with a mono-amido DAN unit using a peptide-coupling method catalyzed by 4-(dimethylamino)pyridine (DMAP). beilstein-journals.org

The formation of azo-Schiff base ligands has also been documented, such as the condensation reaction of 3,4-diamino benzophenone with other reagents. royalliteglobal.com These complex ligands can then be used to form complexes with various metal ions. royalliteglobal.com While direct studies on this compound itself are less common in this specific context, the reactivity of similar structures provides a framework for its potential to form complex derivatives with azo compounds.

Acid-Catalyzed Transformations and Rearrangement Mechanisms

This compound and its derivatives are susceptible to acid-catalyzed transformations, which often proceed through the formation of a carbocation intermediate. smolecule.comacs.org For instance, 4,4'-bis(dimethylamino)benzhydrol can undergo acid-catalyzed etherification to form bis(benzhydryl)ethers. smolecule.com This reaction can be catalyzed by acids like p-toluenesulfonic acid, which generates HCl in situ. smolecule.com The mechanism involves the protonation of the hydroxyl group, leading to the formation of a carbocation that is then attacked by a second benzhydrol molecule. smolecule.com

Brønsted acids can also catalyze carbon-carbon bond forming reactions between benzhydryl alcohols and organotrifluoroborate salts. acs.org A plausible mechanism for this reaction involves the formation of a benzhydrylium ion as a key intermediate. acs.org This electrophilic species then reacts with the nucleophilic trifluoroborate salt. acs.org The efficiency of these reactions can be influenced by substituents on the benzhydryl alcohol, with electron-donating groups generally leading to higher yields. acs.org

Rearrangement reactions are a fundamental class of transformations in organic chemistry where the carbon skeleton of a molecule is reorganized. numberanalytics.com These reactions can be initiated under acidic conditions, particularly when a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. masterorganicchemistry.com While specific examples detailing the rearrangement of this compound are not prevalent in the provided search results, the general principles of carbocation chemistry suggest that under acidic conditions, rearrangement could be a competing pathway, especially if a more stable carbocationic intermediate can be formed. masterorganicchemistry.commsuniv.ac.inmvpsvktcollege.ac.in

Catalyst/Reagent Reactant(s) Product Type Key Intermediate
p-Toluenesulfonyl chloride4,4'-Bis(dimethylamino)benzhydrolBis(benzhydryl)etherCarbocation
Tetrafluoroboric acid (HBF₄)Benzhydryl alcohols, Organotrifluoroborate saltsAlkynes, AlkenesBenzhydrylium ion

Role in Electron Transfer Processes and Radical Intermediates

This compound and its derivatives play a significant role in the study of electron transfer processes and the formation of radical intermediates. acs.org The dimethylamino group is a strong electron-donating group, which influences the electronic properties of the molecule and facilitates its participation in redox chemistry. The reversible oxidation of this compound to 4-(dimethylamino)benzophenone makes it a useful model for studying electron-transfer mechanisms.

Pulse radiolysis is a key technique used to investigate these processes. acs.orgacs.org Studies on amino and dimethylamino derivatives of benzophenone, which are structurally related to this compound, have shown that these compounds react with hydrated electrons to form anion radical species. acs.orgacs.org The cation radicals of these derivatives can be generated by pulse radiolysis in solvents like 1,2-dichloroethane (B1671644) and tetrachloromethane. acs.org

The interaction between the triplet excited state of benzophenone and 4-(dimethylamino)benzophenone involves electron-transfer coupled with proton-transfer reactions. acs.org In some cases, evidence for the formation of an exciplex has been observed. acs.orgacs.org The electron-donating nature of the dimethylamino group can reduce the electrophilicity of the carbonyl oxygen in the corresponding ketone, affecting the rates of subsequent reactions like hydrogen atom abstraction. acs.org The study of one-electron oxidation of aminoazo dyes also reveals the formation of radical cations as primary transient products. researchgate.net

Process Reactant/Precursor Intermediate(s) Significance
Reversible OxidationThis compoundRadical cationModel for electron-transfer studies
Pulse RadiolysisAmino/Dimethylamino BenzophenonesAnion radicals, Cation radicalsStudy of transient species
Photo-induced Electron TransferTriplet Benzophenone and 4-(Dimethylamino)benzophenoneExciplex, Radical ionsMechanistic insights into photochemical reactions

Condensation Reactions and Schiff Base Formation with Related Compounds

This compound and its related aldehyde, 4-(dimethylamino)benzaldehyde, are versatile reagents in condensation reactions, particularly in the formation of Schiff bases. researchgate.netresearchgate.net Schiff bases, or azomethines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com

4-(Dimethylamino)benzaldehyde is highly reactive and serves as a common precursor for synthesizing Schiff bases. researchgate.netresearchgate.net For example, a new Schiff base ligand was synthesized through the condensation reaction of 4-dimethylamino-benzaldehyde and 1,3-phenylenediamine. researchgate.net Similarly, Schiff bases containing 4-(dimethylamino)benzaldehyde and 2-aminobenzoic acid have been synthesized and characterized. researchgate.net These reactions often involve refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst. rdd.edu.iq

While this compound itself is an alcohol, its oxidation product is 4,4'-bis(dimethylamino)benzophenone (Michler's ketone). google.com Michler's ketone is a key intermediate in the synthesis of dyes and pigments through condensation reactions with various aniline (B41778) derivatives to form triarylmethane dyes like methyl violet and crystal violet. wikipedia.org The synthesis of Schiff base derivatives can also start from ketones. For instance, Schiff bases have been synthesized by the equimolar condensation of benzophenone with cyclohexylamine. researchgate.net

The general procedure for synthesizing Schiff bases from aldehydes involves dissolving the aldehyde and a primary amine in an appropriate solvent, such as ethanol, and refluxing the mixture, often with a few drops of an acid catalyst like acetic acid or phosphoric acid. rdd.edu.iqnih.gov

Precursor Reactant Product Reaction Type
4-(Dimethylamino)benzaldehyde1,3-PhenylenediamineN,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamineSchiff Base Condensation
4-(Dimethylamino)benzaldehyde2-Aminobenzoic acidSchiff BaseSchiff Base Condensation
Michler's Ketone (oxidized benzhydrol)Aniline derivativesTriarylmethane Dyes (e.g., Crystal Violet)Condensation
BenzophenoneCyclohexylamineSchiff BaseSchiff Base Condensation

Advanced Spectroscopic Characterization and Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of a molecule provides critical information about its electronic structure. The absorption of ultraviolet or visible light corresponds to the promotion of electrons from lower-energy ground states to higher-energy excited states. In 4,4'-Bis(dimethylamino)benzhydrol (B85804), the key structural features responsible for its UV-Vis absorption are the two phenyl rings, which form an extended π-conjugated system, and the heteroatoms (nitrogen and oxygen) that possess non-bonding electrons (lone pairs).

The electronic transitions expected for this molecule fall into two main categories:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. Aromatic systems, like the phenyl rings in this compound, are rich in π electrons and exhibit strong absorptions due to these transitions. The presence of two phenyl rings and the electron-donating dimethylamino groups extends the conjugation, which typically shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). These transitions are generally characterized by high molar absorptivity (ε) values.

n → π* (n to pi-star) transitions: These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the dimethylamino groups or the oxygen of the hydroxyl group, is promoted to a π* antibonding orbital of the aromatic ring. Compared to π → π* transitions, n → π* transitions are typically of lower energy (occur at longer wavelengths) but have a much lower probability, resulting in absorption bands with significantly lower intensity.

While a specific, high-resolution annotated spectrum is not publicly available in major databases, the structural components of 4,4'-Bis(dimethylamino)benzhydrol strongly suggest that its UV-Vis spectrum would be dominated by intense π → π* transitions associated with the substituted benzene (B151609) rings.

Table 1: Expected Electronic Transitions in 4,4'-Bis(dimethylamino)benzhydrol

Transition TypeOrbitals InvolvedAssociated Structural FeatureExpected Intensity
π → ππ bonding orbital → π antibonding orbitalPhenyl rings, C=C bondsHigh
n → πNon-bonding orbital → π antibonding orbitalNitrogen and Oxygen lone pairs conjugated with phenyl ringsLow

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The electron ionization (EI) mass spectrum of 4,4'-Bis(dimethylamino)benzhydrol provides a clear fingerprint of the molecule. nist.gov

The molecular ion (M•+) peak is observed at a mass-to-charge ratio (m/z) of 270, which corresponds to the molecular weight of the compound (C₁₇H₂₂N₂O). nist.gov The fragmentation pathway is driven by the formation of stable carbocations and neutral losses.

A primary fragmentation event is the loss of a hydroxyl radical (•OH, mass 17) to form a highly stable cation at m/z 253 . This fragment is the base peak in the spectrum, indicating its exceptional stability. The positive charge is delocalized across both aromatic rings and the central carbon atom, a resonance-stabilized benzhydrylium ion structure.

Further fragmentation can occur from this stable ion or from the molecular ion. Key fragments include:

m/z 148: This peak likely results from the cleavage of the C-C bond linking the two substituted phenyl rings, leading to the formation of a [C₉H₁₂NO]⁺ fragment.

m/z 134: This fragment corresponds to the [C₉H₁₂N]⁺ ion, likely formed by the cleavage of the central C-C bond and subsequent rearrangement.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of 4,4'-Bis(dimethylamino)benzhydrol

m/z RatioProposed Fragment IonProposed Neutral Loss
270[C₁₇H₂₂N₂O]•+ (Molecular Ion)-
253[C₁₇H₂₁N₂]⁺ (bis(4-dimethylaminophenyl)methylium)•OH
148[C₉H₁₂NO]⁺ ((4-dimethylaminophenyl)(hydroxy)methylium)C₈H₁₀N
134[C₉H₁₂N]⁺ (4-vinyl-N,N-dimethylaniline cation radical)C₈H₁₀NO

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, dihedral angles, and the nature of intermolecular interactions that dictate how molecules pack in a crystal lattice.

A search of crystallographic databases indicates that the crystal structure of 4,4'-Bis(dimethylamino)benzhydrol has not been publicly reported. However, significant structural insights can be inferred from the reported crystal structure of its direct precursor, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone). eurjchem.com

In the crystal structure of Michler's ketone, the two 4-dimethylaminophenyl (DMAP) rings are not coplanar. They are twisted relative to the central carbonyl plane, with reported dihedral angles in the range of 24-30°. eurjchem.com This propeller-like conformation is a result of steric hindrance between the ortho-hydrogens on the phenyl rings. It is highly probable that 4,4'-Bis(dimethylamino)benzhydrol adopts a similar non-planar, twisted conformation in the solid state. The central sp³-hybridized carbon atom would result in a tetrahedral geometry, with the two phenyl rings, the hydrogen, and the hydroxyl group attached.

A crucial feature of 4,4'-Bis(dimethylamino)benzhydrol, absent in its ketone precursor, is the hydroxyl (-OH) group. This group is a strong hydrogen bond donor and acceptor. In the solid state, it would be expected to form robust intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or the nitrogen of a dimethylamino group. These hydrogen bonding networks would be a dominant force in the crystal packing, influencing the material's melting point and solubility.

Table 3: Predicted Solid-State Structural Features of 4,4'-Bis(dimethylamino)benzhydrol

Structural FeaturePredicted CharacteristicBasis for Prediction
Molecular Conformation Non-planar, with phenyl rings twisted out of a common plane.Steric hindrance; analogy to the crystal structure of 4,4'-Bis(dimethylamino)benzophenone. eurjchem.com
Geometry at Central Carbon Tetrahedralsp³ hybridization of the benzhydryl carbon.
Intermolecular Interactions Strong intermolecular hydrogen bonding (O-H···O or O-H···N).Presence of the hydroxyl (-OH) group, a potent hydrogen bond donor.
Crystal Packing The molecular packing would be heavily influenced by the formation of a hydrogen-bonded network, leading to the formation of chains, sheets, or a three-dimensional framework.The directional and strong nature of hydrogen bonds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For molecules with flexible bonds, this also involves conformation analysis to find the global energy minimum. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate the equilibrium geometry of a molecule in the gas phase. conicet.gov.ar These theoretical structures provide data on bond lengths, bond angles, and dihedral angles. The calculated parameters are often compared with experimental results from techniques like X-ray diffraction to validate the computational method. conicet.gov.arresearchgate.net For instance, in studies of similar molecules like 4-(Dimethylamino)benzaldehyde (B131446), it has been observed that optimized bond distances are often slightly larger than experimental values, a difference attributed to the fact that calculations model an isolated molecule in the gas phase, whereas experimental data is typically from the solid state. researchgate.net

The Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.comnih.gov

A study on the related compound 4-(Dimethylamino)benzaldehyde using DFT calculations provided the following quantum chemical properties:

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--5.12
LUMO EnergyELUMO--0.82
HOMO-LUMO GapΔEELUMO - EHOMO4.30
Ionization PotentialI-EHOMO5.12
Electron AffinityA-ELUMO0.82
Chemical Hardnessη(I - A) / 22.15
Chemical SoftnessS1 / (2η)0.23
Electronegativityχ(I + A) / 22.97
Chemical Potentialµ-(I + A) / 2-2.97
Electrophilicity Indexωµ² / (2η)2.05

Data derived from calculations on 4-(Dimethylamino)benzaldehyde, a structurally related molecule. conicet.gov.arresearchgate.netnih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. avogadro.ccnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. avogadro.cc Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. avogadro.ccnih.gov Blue indicates areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. avogadro.ccnih.gov Green represents regions of neutral or near-zero potential. nih.gov For aromatic compounds with amine groups, the MEP map can reveal how the electron-donating amino group influences the electron density distribution across the aromatic rings and other functional groups. conicet.gov.ar

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways. mit.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. The highest point along this path is the transition state (TS), a fleeting and unstable arrangement of atoms that represents the point of no return for a reaction. mit.edu Characterizing the structure and energy of the transition state is fundamental to understanding reaction mechanisms and calculating reaction rates. While experimental observation of these transient states is extremely difficult, computational methods can calculate their structures with high accuracy. mit.edu Such modeling can reveal whether a single transition state leads to a single product or bifurcates to form multiple products, a phenomenon known as post-transition-state bifurcation (PTSB). researchgate.net

Photophysical Property Simulations

Simulations are essential for understanding the interaction of molecules with light, including processes like absorption and emission.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. conicet.gov.arnih.gov These calculations can predict the electronic absorption spectra of a molecule by determining the energies of vertical transitions from the ground state to various excited singlet states (S₁, S₂, etc.). conicet.gov.ar The results include the excitation energy, the corresponding absorption wavelength (λ), and the oscillator strength (f), which indicates the probability of a given transition occurring. conicet.gov.ar

Theoretical calculations can also probe the energies of triplet excited states (T₁, T₂, etc.). nih.govrsc.org The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is a critical parameter in photochemistry, influencing processes like intersystem crossing and phosphorescence. nih.govmpg.de Computational studies on molecules with similar structures, like 4-dimethylaminobenzonitrile, have explored plausible charge-transfer triplet states and the intersystem crossing processes between singlet and triplet states. nih.gov

A TD-DFT study on 4-(Dimethylamino)benzaldehyde calculated its electronic absorption spectrum in ethanol (B145695), providing insight into its electronic transitions:

Excited StateWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Assignment
S13163.9280.0001HOMO-1 → LUMO
S23094.0170.6172HOMO → LUMO
S32724.5540.0229HOMO → LUMO+1

Theoretical data for 4-(Dimethylamino)benzaldehyde calculated in ethanol. conicet.gov.ar

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry and materials science, occurring in molecules that possess both an electron-donating (D) and an electron-accepting (A) moiety. ossila.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar, charge-separated excited state. This phenomenon is critical in the design of molecular sensors, probes, and materials for optoelectronics. aip.org

In the case of 4-(Dimethylamino)benzhydrol, the molecular structure consists of a dimethylamino group (-N(CH₃)₂), a potent electron donor, attached to a benzhydrol framework, which acts as the electron-accepting unit. The process of ICT in such D-A systems can be described by the formation of two distinct excited states: a Locally Excited (LE) state and a Charge Transfer (CT) state. The LE state involves an electronic excitation largely confined to one part of the molecule, whereas the CT state is characterized by a significant redistribution of electron density from the donor to the acceptor. ossila.comnih.gov

A widely accepted model to explain the structural dynamics of ICT is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comnih.govresearchgate.net This model posits that after initial excitation to an LE state, the molecule can undergo a conformational change—typically a rotation around the single bond connecting the donor and acceptor groups—to reach a lower-energy TICT state. ossila.com In this twisted conformation, the electronic coupling between the donor and acceptor π-systems is minimized, which stabilizes the charge-separated state. ossila.commdpi.com The stabilization of this polar TICT state is highly dependent on the polarity of the surrounding solvent. semanticscholar.org

While the principles of ICT and the TICT model are well-established, specific computational and theoretical studies on this compound are not extensively documented in scientific literature. However, extensive research on the structurally related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) provides a valuable framework for understanding the potential behavior of this compound. nih.govrsc.orgacs.orgkorea.ac.kr For DMABN, computational studies have mapped the potential energy surfaces of the excited states, showing the transition from a planar LE state to a twisted, highly polar ICT state. nih.govmdpi.com These studies confirm that the twisting of the dimethylamino group is the key structural change that facilitates the charge transfer. mdpi.com It is plausible that this compound would exhibit analogous behavior, with the rotation of the dimethylamino group being the primary motion leading to a charge-transfer state.

Table 1: Theoretical States in the Intramolecular Charge Transfer (ICT) Process

StateDescriptionKey Characteristics
Ground State (S₀) The lowest energy state of the molecule before excitation.Typically a planar or near-planar conformation.
Locally Excited (LE) State The state reached immediately after photoexcitation.Excitation is localized on a part of the molecule; minor charge separation.
Charge Transfer (CT/TICT) State A relaxed excited state formed from the LE state.Significant charge separation between donor and acceptor; often involves molecular twisting; highly polar.

This table outlines the generalized states involved in the ICT process, as exemplified by studies on related donor-acceptor molecules like DMABN. ossila.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. ewadirect.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.comacs.org

For a molecule like this compound, MD simulations can be a powerful tool to investigate its dynamic properties. Simulations could reveal the preferred conformations of the molecule in its ground state, including the rotational freedom of the phenyl rings and the dimethylamino group. Furthermore, MD simulations are exceptionally well-suited for studying solute-solvent interactions. tandfonline.comresearchgate.netacs.org The simulation can model how solvent molecules arrange themselves around the solute, forming solvation shells, and how these interactions influence the solute's structure and dynamics. acs.org

In the context of the Intramolecular Charge Transfer (ICT) phenomena discussed previously, MD simulations are invaluable for understanding the role of the solvent. The stability of the highly polar TICT state is critically dependent on the polarity of the solvent. semanticscholar.org MD simulations can explicitly model the reorganization of solvent molecules around the solute as it transitions from the less polar LE state to the highly polar CT state. researchgate.net This solvent reorganization energy is a key factor in the kinetics and thermodynamics of the ICT process. Simulations in different solvents (e.g., non-polar hexane (B92381) vs. polar acetonitrile) could predict how the solvent environment modulates the conformational landscape and the energy barriers between the LE and CT states. nih.gov

Although specific MD simulation studies focused on this compound are not prominent in the existing literature, the methodology is broadly applicable. uchicago.edupku.edu.cnacs.org Such simulations would provide crucial insights into how the molecule's dynamic behavior and its interactions with solvent molecules govern its photophysical properties. The data generated from these simulations, such as radial distribution functions and interaction energies, can quantify the strength and nature of solute-solvent interactions. acs.orgacs.org

Table 2: Typical Parameters and Outputs of a Molecular Dynamics (MD) Simulation

CategoryParameter/OutputDescription
Input Parameters Force FieldA set of empirical energy functions and parameters that define the potential energy of the system (e.g., AMBER, OPLS).
Solvent ModelThe representation of the solvent, either explicit (individual molecules) or implicit (a continuous medium).
System SizeThe number of solute and solvent molecules included in the simulation box.
Simulation TimeThe total duration of the simulated physical time (e.g., nanoseconds to microseconds).
Key Outputs TrajectoryA file containing the positions, velocities, and forces of all atoms at each time step.
Conformational AnalysisIdentification of stable and transient molecular shapes and the transitions between them.
Solvation StructureAnalysis of how solvent molecules are organized around the solute (e.g., radial distribution functions).
Thermodynamic PropertiesCalculated values such as potential energy, kinetic energy, and pressure of the system.

This table describes the general setup and expected results from an MD simulation for a small organic molecule in a solvent. ewadirect.comacs.orgnih.gov

Research Applications and Derivatization Strategies

Applications in Organic Synthesis as Reagents and Catalysts

The utility of 4,4'-Bis(dimethylamino)benzhydrol (B85804) in organic synthesis is primarily as a structural intermediate rather than a reactive agent. Its chemical properties lend it to being a crucial component in the construction of larger, more complex molecules.

Reducing Agent in Specific Organic Transformations

Contrary to being a reducing agent, 4,4'-Bis(dimethylamino)benzhydrol is the product of a reduction reaction. It is synthesized by the reduction of 4,4'-Bis(dimethylamino)-benzophenone (Michler's ketone). wikipedia.orggoogle.com This transformation is typically achieved using reducing agents such as zinc dust in the presence of an alkali metal hydroxide (B78521) within an alcohol-based reaction medium. google.com The literature does not support the use of 4,4'-Bis(dimethylamino)benzhydrol as a hydride donor or a general reducing agent in organic transformations. Its primary role is that of a stable, isolable intermediate following a reduction step.

Catalyst and Promoter in Reaction Development

There is a lack of significant scientific literature documenting the application of 4,4'-Bis(dimethylamino)benzhydrol as a catalyst or promoter in reaction development. Its chemical structure does not lend itself to common catalytic cycles, and its principal reactivity involves the hydroxyl group in condensation reactions, which consumes the molecule. Therefore, its function is stoichiometric as a reactant or building block, not catalytic.

Building Block for Complex Molecule Construction

The most significant application of 4,4'-Bis(dimethylamino)benzhydrol in organic synthesis is as a key building block for constructing complex multi-aryl molecules. As a diarylmethanol, it serves as a stable precursor that can be readily reacted with other aromatic compounds to add a third aryl group, forming the triarylmethane scaffold. sci-hub.st

This reactivity is central to the "diphenylmethane base route" for dye synthesis. In this process, the hydrol condenses with various arylamines (such as N-methylaniline) or sulfonated aromatic compounds under acidic conditions. This reaction forms a colorless intermediate known as a leuco base, which possesses the complete triarylmethane carbon skeleton. sci-hub.st The role of the hydrol as a foundational block is critical for bridging two distinct aromatic systems to create a larger, conjugated molecular architecture.

Table 1: 4,4'-Bis(dimethylamino)benzhydrol as a Synthetic Building Block
Building BlockReactant/SubstrateResulting Molecular Structure/IntermediateReference
4,4'-Bis(dimethylamino)benzhydrolN-methylanilineLeuco base of Methyl Violet sci-hub.st
4,4'-Bis(dimethylamino)benzhydrolDimethylanilineLeuco base of Crystal Violet sci-hub.st
4,4'-Bis(dimethylamino)benzhydrolArylamines, Sulfonated Arylamines, Sulfonated NaphthalenesGeneral Leuco Bases sci-hub.st

Role in Materials Science and Functional Materials

The derivatives of 4,4'-Bis(dimethylamino)benzhydrol are of immense importance in materials science, particularly in the field of colorants.

Precursor in Triarylmethane Dye Synthesis

The primary and most well-documented industrial application of 4,4'-Bis(dimethylamino)benzhydrol is as a direct precursor to a wide array of triarylmethane dyes. wikipedia.orgwikipedia.org These synthetic dyes are known for their intense colors and have broad applications. wikipedia.org

The synthesis process involves two key steps:

Condensation: The hydrol is condensed with a secondary or tertiary aromatic amine, where the aromatic amine has an active hydrogen atom para to the amino group. This reaction, typically acid-catalyzed, forms the colorless leuco base. sci-hub.st

Oxidation: The resulting leuco base is then oxidized to generate the final, intensely colored dye. sci-hub.st Careful selection of the oxidizing agent is crucial to prevent overoxidation, which can lead to the cleavage of alkyl groups from the amino substituents and destruction of the dye. sci-hub.st

This synthetic pathway allows for the creation of a diverse family of dyes by varying the third aromatic amine that is condensed with the hydrol.

Table 2: Examples of Triarylmethane Dyes Synthesized from 4,4'-Bis(dimethylamino)benzhydrol Precursor
PrecursorCondensation PartnerResulting Dye (Family)Reference
4,4'-Bis(dimethylamino)benzhydrolDimethylanilineCrystal Violet (Triaminotriphenylmethane) sci-hub.st
4,4'-Bis(dimethylamino)benzhydrolN-methylanilineMethyl Violet (Triaminotriphenylmethane) sci-hub.st
4,4'-Bis(dimethylamino)benzhydrolN-phenyl-1-naphthylamineVictoria Blue B (Diaminotriphenylmethane) sci-hub.st

Integration into Polymeric Systems for Optical and Electronic Properties

While the triarylmethane dyes derived from 4,4'-Bis(dimethylamino)benzhydrol are themselves functional materials with significant optical properties, the direct integration of the benzhydrol monomer into polymeric systems is not a widely reported area of research. The scientific literature extensively covers the synthesis of functional polymers by incorporating various monomers to achieve specific optical or electronic characteristics. polyacs.orgresearchgate.netmdpi.com However, specific studies detailing the polymerization of 4,4'-Bis(dimethylamino)benzhydrol to form polymers with tailored optical or electronic properties are not prominent. The principal contribution of this compound to materials science remains its role as a precursor to the highly colored and functional triarylmethane dyes, which can then be used as colorants for polymeric materials.

Development of Photoinitiators and Photosensitive Materials

The compound 4-(Dimethylamino)benzhydrol, also known as Michler's hydrol, is structurally significant in the field of photopolymerization. It is the direct reduction product of 4,4'-bis(dimethylamino)benzophenone, commonly referred to as Michler's ketone. wikipedia.org Michler's ketone and its derivatives are well-established Type II photoinitiators. researchgate.net These photoinitiators function by absorbing light and then interacting with a co-initiator (typically a tertiary amine) to generate the free radicals necessary to initiate polymerization.

While Michler's ketone itself is a potent photoinitiator, derivatives have been developed to enhance specific properties. For example, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), a close analog, has been investigated for its efficiency in curing thick sections of dimethacrylate resins used in applications like dental 3D printing. researchgate.netnih.govnih.gov Studies have shown that adding DEABP as a co-initiator to a binary photoinitiating system can significantly increase the degree of monomer-to-polymer conversion and accelerate the initial polymerization velocity. nih.govnih.gov The core structure provided by Michler's hydrol is fundamental to this class of compounds, which are crucial for developing advanced photopolymerization systems and photosensitive materials. researchgate.net

Development of Chemical Sensors and Detection Probes

The unique electronic properties of the bis[4-(dimethylamino)phenyl] moiety, a core component of this compound, make it a valuable scaffold for the development of specialized chemical sensors and probes.

Colorimetric Reagents for Specific Analyte Detection (e.g., Phosgene (B1210022), Indole)

A common point of reference in colorimetric detection is the use of reagents for identifying indole (B1671886), a decomposition product often tested for in microbiology and food quality assessment. It is crucial to distinguish that the reagents used for this purpose, such as Kovac's and Ehrlich's reagents, are based on 4-(dimethylamino)benzaldehyde (B131446) (DMAB) , not this compound. nih.gov The aldehyde functional group in DMAB is essential for the electrophilic substitution reaction with the indole ring, which produces a characteristic colored product. nih.gov

Based on available scientific literature, there is no documented application of this compound as a colorimetric reagent for the specific detection of analytes such as phosgene or indole.

Fluorescent Probes for Chemical Sensing

Derivatives of this compound have been successfully developed into highly sensitive fluorescent probes. A notable example is Michler's Hydrol Blue (MHB) , which has been investigated as a probe for the detection of amyloid fibrils, protein aggregates associated with various neurodegenerative diseases. researchgate.net

MHB functions as a "molecular rotor," a class of fluorophores whose quantum yield of fluorescence is highly dependent on the viscosity of their microenvironment. In solution, the molecule can freely rotate, which provides a non-radiative pathway for the excited state to decay, resulting in low fluorescence. However, when MHB binds to the surface of amyloid fibrils, this internal rotation is restricted. This restriction closes the non-radiative decay channel, leading to a significant increase in fluorescence quantum yield and a visible glow. researchgate.net

Research has demonstrated that MHB is more sensitive to environmental changes than Thioflavin T (ThT), the "gold standard" probe for amyloid detection. Furthermore, MHB exhibits the ability to differentiate between fibrils formed from different proteins (e.g., insulin (B600854) and lysozyme) by producing distinct shifts in its excitation spectrum, a capability not observed with ThT. researchgate.net This highlights the potential of using the Michler's hydrol scaffold to create advanced fluorescent probes for complex biological sensing.

ProbeTarget AnalyteMechanism of ActionKey Finding
Michler's Hydrol Blue (MHB) Amyloid FibrilsMolecular Rotor (Viscosity-sensitive fluorescence)More sensitive than Thioflavin T and capable of differentiating between fibril types. researchgate.net

Ligand Design in Coordination and Organometallic Chemistry

The molecular structure of this compound contains potential coordination sites for metal ions, namely the lone pair electrons on the nitrogen atoms of the dimethylamino groups and the oxygen atom of the hydroxyl group. These sites could theoretically allow the molecule to act as a ligand, binding to metal centers to form coordination complexes or organometallic compounds. However, a review of current scientific literature indicates that the application of this compound as a ligand in these fields is not a widely documented area of research.

Exploration in Structure-Activity Relationship (SAR) Studies for Chemical Biology Probes (Excluding Biological Activity)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. While much SAR work is directed toward biological activity, the principles are equally applicable to the development of chemical probes and materials. The 4-dimethylamino group, a key feature of this compound, is a strong electron-donating group that significantly impacts the electronic properties of the aromatic rings.

In a study on chalcone (B49325) derivatives, the inclusion of a 4-dimethylamino group on one of the phenyl rings was found to weaken the molecule's ability to form a stable adduct with glutathione. nih.gov This effect was attributed to the electron-donating nature of the dimethylamino group, which decreased the stability of the resulting carbon-sulfur bond. nih.gov This finding, while from a biological context, provides fundamental insight into how the dimethylamino moiety modulates the chemical reactivity and intermolecular interactions of the core structure, which is critical information for designing chemical probes that rely on specific binding or reaction mechanisms.

Rational Design of Dimethylaminobenzhydrol Analogs

Rational design involves the strategic modification of a lead compound to create new analogs with improved or specialized properties. This approach is evident in the development of probes and materials based on the this compound scaffold.

The creation of Michler's Hydrol Blue (MHB) is a clear example of the rational design of a chemical biology probe. researchgate.net By modifying the parent hydrol structure to create the MHB chromophore, researchers developed a probe with enhanced sensitivity and the novel ability to differentiate between types of amyloid fibrils. researchgate.net

Synthetic Access to Diversified Benzhydrol Scaffolds

The benzhydrol moiety of this compound serves as a foundational structure, or scaffold, that can be chemically modified to generate a diverse library of compounds for various research purposes. The reactivity of the hydroxyl group and the aromatic rings allows for a range of derivatization strategies. These modifications are crucial for exploring the structure-activity relationships of novel compounds in medicinal chemistry and materials science.

The primary routes to diversify the this compound scaffold involve reactions at the hydroxyl group, such as O-alkylation and esterification, as well as modifications to the aromatic rings.

O-Alkylation and Etherification: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then be reacted with an alkyl halide to yield an ether. This approach allows for the introduction of a wide variety of alkyl and substituted alkyl chains.

Esterification: The formation of esters is another common strategy to modify the benzhydrol core. This can be achieved by reacting this compound with a carboxylic acid, acid chloride, or anhydride. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can facilitate this reaction. researchgate.netmedcraveonline.com

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This opens up pathways to introduce a wide range of functional groups at the benzylic position.

These general strategies, while not extensively documented specifically for this compound, are fundamental reactions for the diversification of benzhydrol scaffolds. su.ac.th The resulting derivatives can be screened for various biological activities or used as building blocks for more complex molecules.

Table 1: Potential Derivatization Reactions for this compound

Reaction Type Reagents Potential Product

Development of Labeled Compounds for Research Tools (e.g., Carbon-11 Labeling)

The development of radiolabeled compounds is essential for their use as research tools in techniques such as Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biochemical processes. nih.gov Carbon-11 is a commonly used radionuclide for PET tracer development due to its short half-life (20.4 minutes) and the fact that carbon is a fundamental component of most organic molecules. nih.govnih.gov

While specific instances of Carbon-11 labeling of this compound are not prominently reported in the literature, several established strategies could be employed for its radiosynthesis. The choice of labeling position would depend on the intended research application and the desired metabolic stability of the radiotracer.

¹¹C-Methylation of the Dimethylamino Group: A common and well-established method for introducing Carbon-11 is through ¹¹C-methylation. nih.govresearchgate.netnih.gov If a precursor molecule, 4-(methylamino)benzhydrol, were synthesized, the dimethylamino group could be labeled by reaction with a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov

Labeling via a Precursor with a Leaving Group: Another potential strategy would involve the synthesis of a precursor where one of the methyl groups on the nitrogen is replaced by a suitable leaving group. However, the direct methylation of the monomethyl precursor is a more common approach.

Alternative Labeling Positions: In principle, the Carbon-11 label could be incorporated into other positions of the molecule, such as the aromatic ring or the benzylic position. This would require the synthesis of more complex precursors and is generally a less common strategy than N-methylation for molecules containing a dimethylamino group.

The development of a Carbon-11 labeled version of this compound or its derivatives would enable researchers to study the in vivo pharmacokinetics, biodistribution, and target engagement of these compounds, providing valuable insights into their biological behavior.

Table 2: Potential Carbon-11 Labeling Strategies for this compound Analogues

Labeling Strategy Precursor [¹¹C]Reagent Potential Labeled Product
N-¹¹C-Methylation 4-(Methylamino)benzhydrol [¹¹C]CH₃I or [¹¹C]CH₃OTf [¹¹C]this compound
O-¹¹C-Methylation This compound [¹¹C]CH₃I or [¹¹C]CH₃OTf 4-(Dimethylamino)benzhydryl [¹¹C]methyl ether

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivities and Mechanistic Pathways

The inherent reactivity of the benzhydrol moiety, coupled with the electron-donating dimethylamino group, suggests a rich and complex chemical landscape for 4-(Dimethylamino)benzhydrol that is yet to be fully charted. Future investigations are anticipated to uncover novel transformations and gain deeper insights into the underlying mechanistic pathways.

A primary area of interest lies in the controlled oxidation and reduction reactions of the central carbinol group. The asymmetric electronic nature of the molecule could lead to unique selectivity in these transformations, potentially yielding novel functionalized diarylmethanes. Furthermore, the exploration of its behavior under various photoredox conditions could unveil new carbon-carbon and carbon-heteroatom bond-forming reactions, a cornerstone of modern organic synthesis.

Computational studies will be instrumental in predicting and understanding these novel reactivities. Density Functional Theory (DFT) calculations, for instance, can elucidate transition state energies and reaction profiles, guiding experimental efforts towards the most promising avenues. Such theoretical work can provide a predictive framework for designing reactions with high efficiency and selectivity.

Potential Areas for Mechanistic Investigation:

Research FocusPotential OutcomeInvestigative Techniques
Asymmetric OxidationSynthesis of chiral benzophenonesChiral catalysts, kinetic resolution
Reductive Coupling ReactionsFormation of novel diarylmethane scaffoldsElectrochemical methods, radical chemistry
Photoredox CatalysisC-H functionalization, cross-couplingTransient absorption spectroscopy, DFT modeling
Lewis Acid InteractionsActivation of the hydroxyl group for nucleophilic substitutionNMR titration, X-ray crystallography

Integration into Advanced Catalytic Systems

The structural motifs within this compound make it an attractive candidate for incorporation into more complex catalytic systems. Its ability to act as a ligand for transition metals or as a precursor to organocatalysts opens up a wide array of possibilities.

Future research could focus on the synthesis of chiral ligands derived from this compound for asymmetric catalysis. The introduction of chirality, either in the benzhydryl backbone or through modification of the dimethylamino group, could lead to highly effective catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

Moreover, the dimethylamino group can be quaternized to form ammonium (B1175870) salts, which have potential applications in phase-transfer catalysis. These catalysts can facilitate reactions between reactants in immiscible phases, offering a green and efficient alternative to homogeneous catalysis. The lipophilicity of the benzhydryl group can be systematically tuned to optimize the performance of these phase-transfer catalysts.

Rational Design of Dimethylaminobenzhydrols for Specific Material Applications

The rational design of novel materials with tailored properties is a rapidly growing field of chemical science. By chemically modifying the core structure of this compound, researchers can develop new materials for a variety of applications, from organic electronics to advanced polymers.

One promising avenue is the development of novel fluorescent dyes and sensors. The inherent fluorescence of the diarylmethane core can be modulated by introducing different substituents onto the aromatic rings. This allows for the rational design of molecules with specific absorption and emission profiles, making them suitable for applications in bioimaging and as chemosensors for detecting metal ions or small molecules. For example, the strategic placement of electron-withdrawing or -donating groups can fine-tune the electronic properties and, consequently, the photophysical characteristics of the resulting compounds.

Furthermore, this compound can serve as a monomer or a building block for the synthesis of advanced polymers. Its bifunctional nature (a hydroxyl group and an aromatic ring amenable to functionalization) allows for its incorporation into polyesters, polyethers, and polycarbonates. The resulting polymers may exhibit interesting thermal, mechanical, and optical properties, driven by the rigid benzhydryl unit and the polar dimethylamino group.

Examples of Potential Material Applications:

Material ClassPotential ApplicationDesign Strategy
Fluorescent DyesBioimaging, Chemical SensingIntroduction of various functional groups to tune emission wavelengths
Organic SemiconductorsOrganic Light-Emitting Diodes (OLEDs)Polymerization into conjugated systems
High-Performance PolymersThermally stable plastics, engineering materialsIncorporation into polyester (B1180765) or polycarbonate backbones
Liquid CrystalsDisplay technologiesAttachment of mesogenic units

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique properties of this compound position it at the crossroads of several emerging scientific disciplines. Collaborative efforts between organic chemists, materials scientists, and biologists will be crucial to fully realize its potential.

In the realm of supramolecular chemistry, the ability of the benzhydrol moiety to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct complex self-assembled architectures. These supramolecular assemblies could find applications in drug delivery, nanotechnology, and the development of "smart" materials that respond to external stimuli.

Furthermore, the intersection of this compound chemistry with chemical biology presents exciting opportunities. Its derivatives could be explored as probes to study biological processes or as scaffolds for the development of new therapeutic agents. The dimethylamino group, for instance, can be a key pharmacophore in certain drug classes, and the benzhydryl scaffold provides a robust and tunable platform for drug design.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(Dimethylamino)benzhydrol?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of dimethylamino and benzhydrol groups. Infrared (IR) spectroscopy can identify hydroxyl (-OH) and aromatic C-H stretching vibrations.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. Employ SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding and packing interactions, as demonstrated in structural studies of related hydrazide derivatives . Data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility.

Q. How can synthetic impurities in this compound be minimized during preparation?

  • Methodology :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce byproducts. Monitor purity via HPLC with UV detection. For crystallization, use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystal quality and minimize lattice defects .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodology :

  • Refinement Checks : Use SHELXL’s TWIN and BASF commands to test for twinning or disorder. Compare experimental data with density functional theory (DFT)-optimized geometries to identify discrepancies in bond angles or torsional strains .
  • Validation Tools : Apply R-value cross-validation in SHELXPRO to assess model robustness. For ambiguous electron density regions, perform Hirshfeld surface analysis to evaluate intermolecular interactions .

Q. What computational strategies are effective for modeling hydrogen-bonding networks in this compound crystals?

  • Methodology :

  • Use DFT (e.g., B3LYP/6-311++G(d,p)) to calculate lattice energies and hydrogen-bond strengths. Pair these with CrystalExplorer for visualizing non-covalent interactions. Compare results with experimental SCXRD data to validate predictive accuracy .
  • For polymorphic systems, employ Monte Carlo simulations to predict packing motifs, incorporating solvent effects via COSMO-RS solvation models .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Benchmarking : Compute 1H^1H and 13C^{13}C shifts using gauge-including atomic orbital (GIAO) methods in Gaussian or ORCA. Compare with experimental data to calibrate functional/basis set choices (e.g., B3LYP vs. PBE0).
  • Solvent Corrections : Apply implicit solvent models (e.g., PCM for DMSO) to improve shift predictions. For dynamic effects, perform molecular dynamics (MD) simulations to account for conformational flexibility .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies of this compound derivatives?

  • Methodology :

  • Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Validate models via bootstrapping or Bayesian inference for uncertainty quantification.
  • For structure-activity relationships (SAR), apply multivariate analysis (e.g., PCA or PLS) to correlate substituent effects with biological activity, referencing QSAR frameworks from hydrazide studies .

Q. How should researchers design experiments to probe the redox behavior of this compound?

  • Methodology :

  • Electrochemical Methods : Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. Identify redox peaks and calculate HOMO/LUMO gaps via DFT for mechanistic insights.
  • Spectroelectrochemistry : Pair CV with in-situ UV-vis to monitor intermediate species. For stability tests, perform bulk electrolysis and analyze degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.